molecular formula C9H10FNO3 B12510965 (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

Cat. No.: B12510965
M. Wt: 199.18 g/mol
InChI Key: VMIZXNIWIKTWDQ-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of E. coli coexpressing methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein . This biocatalytic approach provides an environmentally friendly and efficient method for synthesizing the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale biocatalytic processes. These processes leverage genetically engineered microorganisms to produce the compound in high yields under controlled conditions. The use of biocatalysts offers advantages such as reduced environmental impact and improved safety compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid imparts unique properties such as increased stability, enhanced binding affinity, and improved bioavailability. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1

InChI Key

VMIZXNIWIKTWDQ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N

Origin of Product

United States

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